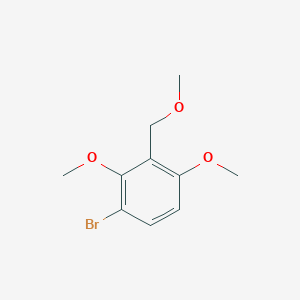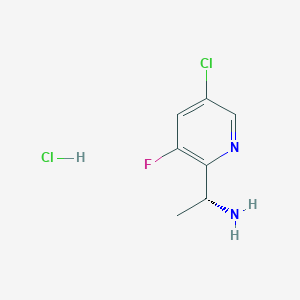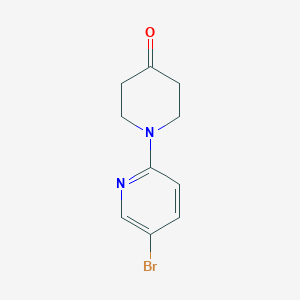
(3-Methylisoquinolin-8-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylisoquinolin-8-yl)methanol is an organic compound with the molecular formula C₁₁H₁₁NO It is a derivative of isoquinoline, featuring a methyl group at the 3-position and a methanol group at the 8-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylisoquinolin-8-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Methylation: The isoquinoline undergoes methylation at the 3-position using a methylating agent such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Hydroxymethylation: The resulting 3-methylisoquinoline is then subjected to hydroxymethylation at the 8-position. This can be achieved using formaldehyde (CH₂O) and a reducing agent such as sodium borohydride (NaBH₄).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylisoquinolin-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or alkyl halides for etherification.
Major Products
Oxidation: (3-Methylisoquinolin-8-yl)aldehyde or (3-Methylisoquinolin-8-yl)carboxylic acid.
Reduction: (3-Methylisoquinolin-8-yl)amine.
Substitution: (3-Methylisoquinolin-8-yl)chloride or (3-Methylisoquinolin-8-yl)ether.
Applications De Recherche Scientifique
(3-Methylisoquinolin-8-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving isoquinoline derivatives.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (3-Methylisoquinolin-8-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: The parent compound without the methyl and methanol groups.
3-Methylisoquinoline: Lacks the methanol group at the 8-position.
8-Hydroxyisoquinoline: Lacks the methyl group at the 3-position.
Uniqueness
(3-Methylisoquinolin-8-yl)methanol is unique due to the presence of both the methyl and methanol groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
(3-methylisoquinolin-8-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-5-9-3-2-4-10(7-13)11(9)6-12-8/h2-6,13H,7H2,1H3 |
Clé InChI |
ADMFKBFGQOFDJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=N1)C(=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Rel-N-(((1S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-1-yl)methyl)methanesulfonamide hydrochloride](/img/structure/B14036023.png)







![(3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL acetate](/img/structure/B14036069.png)


![(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate](/img/structure/B14036082.png)
